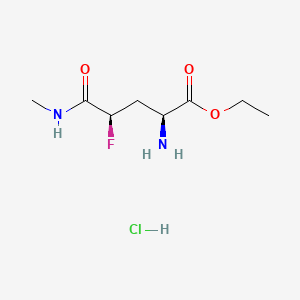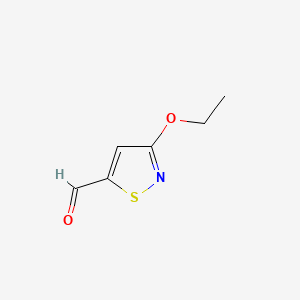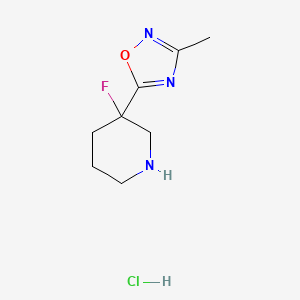
2-methyl-3-(pyridin-2-yl)propan-1-amine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-3-(pyridin-2-yl)propan-1-amine dihydrochloride, also known as 2MPP, is an organic compound belonging to the class of pyridine derivatives. It is a white solid that is soluble in water and has a melting point of 161-162°C. 2MPP is a useful intermediate for the synthesis of various organic compounds and has been used in a variety of research studies.
Aplicaciones Científicas De Investigación
2-methyl-3-(pyridin-2-yl)propan-1-amine dihydrochloride has been used in a variety of scientific research applications. It has been used in the synthesis of various pyridine derivatives, such as 2-methyl-5-(pyridin-2-yl)pyridine, 2-methyl-4-(pyridin-2-yl)pyridine, and 2-methyl-3-(pyridin-2-yl)pyridine. It has also been used in the synthesis of various pharmaceuticals, such as anti-inflammatory drugs and anti-tumor drugs. Additionally, 2-methyl-3-(pyridin-2-yl)propan-1-amine dihydrochloride has been used in the synthesis of various dyes and pigments, such as rhodamine and fluorescein.
Mecanismo De Acción
2-methyl-3-(pyridin-2-yl)propan-1-amine dihydrochloride is an organic compound that acts as an intermediate in the synthesis of various organic compounds. It is an aldehyde that is converted to an aldol condensation product when treated with an acid catalyst and a base. This reaction produces a new molecule with a carbon-carbon bond. The product of this reaction is then isolated by vacuum distillation.
Biochemical and Physiological Effects
2-methyl-3-(pyridin-2-yl)propan-1-amine dihydrochloride has not been studied extensively for its biochemical and physiological effects. However, it is known to have some potential as a therapeutic agent. It has been shown to have anti-inflammatory and anti-tumor effects in animal models. Additionally, it has been shown to possess some antioxidant activity and to inhibit the growth of certain bacteria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-methyl-3-(pyridin-2-yl)propan-1-amine dihydrochloride is a useful intermediate for the synthesis of various organic compounds. It is relatively easy to synthesize and is relatively stable in solution. Additionally, it is readily available and can be purchased from chemical suppliers. However, it is important to note that 2-methyl-3-(pyridin-2-yl)propan-1-amine dihydrochloride is a volatile compound and should be handled with caution.
Direcciones Futuras
The future of 2-methyl-3-(pyridin-2-yl)propan-1-amine dihydrochloride research is promising. Potential future directions include further research into its biochemical and physiological effects, as well as its potential therapeutic applications. Additionally, further research into its synthesis and the development of new methods for its synthesis could provide new pathways for the synthesis of various organic compounds. Finally, further research into its use as a dye and pigment could lead to the development of new dyes and pigments.
Métodos De Síntesis
2-methyl-3-(pyridin-2-yl)propan-1-amine dihydrochloride can be synthesized through an aldol condensation reaction between 2-methylpropanal and pyridine-2-carboxaldehyde. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, and a base, such as sodium hydroxide. The reaction is carried out at a temperature of 100-120°C for a period of 2-3 hours. The product is then isolated by vacuum distillation.
Propiedades
IUPAC Name |
2-methyl-3-pyridin-2-ylpropan-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2.2ClH/c1-8(7-10)6-9-4-2-3-5-11-9;;/h2-5,8H,6-7,10H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKWPXSVWEWIMOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=N1)CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.14 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3-(pyridin-2-yl)propan-1-amine dihydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![potassium 4-methyl-4H,5H,6H-imidazo[1,2-c][1,2,3]triazole-3-carboxylate](/img/structure/B6610709.png)
![(2-chloroethyl)[2-(dimethylamino)ethyl]methylamine hydrochloride](/img/structure/B6610718.png)

![1,3-dibromo-5-methoxyimidazo[1,5-a]pyridine](/img/structure/B6610726.png)

![3-(6-amino-1-oxo-2,3-dihydro-1H-isoindol-2-yl)-1-{[2-(trimethylsilyl)ethoxy]methyl}piperidine-2,6-dione](/img/structure/B6610742.png)




![tert-butyl 4-amino-2-azabicyclo[3.1.1]heptane-2-carboxylate hydrochloride](/img/structure/B6610786.png)
![2-azabicyclo[3.1.1]heptan-4-ol hydrochloride](/img/structure/B6610788.png)